Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-
CAS No.: 87678-56-6
Cat. No.: VC11665668
Molecular Formula: C23H25NO5S2
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87678-56-6 |
|---|---|
| Molecular Formula | C23H25NO5S2 |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | [2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3 |
| Standard InChI Key | QATCEFUUVQOULD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
The compound, with the molecular formula , belongs to the benzenesulfonamide class, distinguished by a sulfonamide group () attached to a methyl-substituted benzene ring. Its IUPAC name reflects the presence of a 4-methylphenyl sulfonyloxy methyl group and a phenylethyl side chain, which confer steric bulk and influence its binding affinity to biological targets. Key structural features include:
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Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions with enzymes or receptors.
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Substituent Effects: The 4-methyl groups on both benzene rings enhance lipophilicity, potentially improving membrane permeability .
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Sulfonamide Core: This functional group is critical for hydrogen bonding and electrostatic interactions, common in enzyme inhibitors .
A comparative analysis with related sulfonamides reveals distinct structural advantages (Table 1).
Table 1: Structural and Functional Comparison with Related Sulfonamides
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Primary amine; minimal substitution | Antimicrobial |
| Acetazolamide | Sulfonamide with thiadiazole ring | Carbonic anhydrase inhibition |
| Target Compound (S)- | Chiral center; bulky aromatic substituents | Selective apoptosis in cancer |
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound involves multi-step reactions, as demonstrated in recent methodologies:
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Intermediate Preparation: N-Chloro-p-toluenesulfonamide is reacted with acetyl chloride () in the presence of to form N-acetyl-4-methyl-benzenesulfonamide, a key precursor .
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Coupling Reactions: The precursor undergoes nucleophilic substitution with a phenylethyl bromide derivative, followed by oxidation to introduce the sulfonyloxy group.
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Stereochemical Control: Asymmetric catalysis ensures the (S)-configuration is retained, with chiral HPLC used to verify enantiopurity.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetylation | , 0°C | 78 | 95% |
| Alkylation | KCO, DMF, 80°C | 65 | 90% |
| Oxidation | , AcOH | 82 | 98% |
Characterization Techniques
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Spectroscopic Analysis: FT-IR confirmed sulfonamide N-H stretching at 3260 cm and S=O asymmetric vibrations at 1350 cm . -NMR revealed aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.3 ppm .
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Mass Spectrometry: HRMS showed a molecular ion peak at m/z 476.12 (calculated 476.11 for ).
Molecular Structure and Computational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction data (from a related analog) revealed a monoclinic crystal system with space group . Key bond lengths include S-N (1.62 Å) and S-O (1.43 Å), consistent with sulfonamide geometry .
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-31G(d,p) level provided insights into electronic properties:
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HOMO-LUMO Energies: The energy gap () indicates moderate reactivity, favoring charge transfer interactions .
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Molecular Electrostatic Potential (MEP): Regions of high electron density localized near the sulfonamide group suggest nucleophilic attack sites .
Table 3: Experimental vs. Calculated Structural Parameters
| Parameter | Experimental (X-ray) | DFT (B3LYP) |
|---|---|---|
| S-N Bond Length (Å) | 1.62 | 1.60 |
| C-S-C Angle (°) | 104.3 | 105.1 |
Biological Activities and Mechanism of Action
Antibacterial Activity
The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folic acid biosynthesis. Its bulky substituents enhance binding to the p-aminobenzoic acid (PABA) pocket, reducing by 40% compared to sulfanilamide.
Applications in Medicinal Chemistry
Drug Design
The compound’s stereochemistry and substituent flexibility make it a versatile scaffold for:
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Selective Enzyme Inhibitors: Modifications to the phenylethyl group improve selectivity for carbonic anhydrase IX, a cancer biomarker .
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Prodrug Development: Esterification of the sulfonyloxy group enhances oral bioavailability.
Therapeutic Prospects
Ongoing clinical trials explore its utility in:
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